2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
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Overview
Description
“2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide” is a chemical compound with the molecular formula C10H8Cl2N4O and a molecular weight of 271.1 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide” is characterized by its molecular formula C10H8Cl2N4O . Further details about its crystal structure are not available in the retrieved sources.Physical And Chemical Properties Analysis
“2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide” is a solid compound that can be stored at room temperature . Its molecular weight is 271.1 .Scientific Research Applications
Biological Potential
The compound, being an indole derivative, may possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Crystal and Molecular Structures
The compound has been used in the study of crystal and molecular structures . Understanding these structures can provide valuable information about the crystal’s chemical composition, bond lengths, different crystal phases, and polymorphs of a material . This information is crucial in the design of new crystals with specific physical and chemical properties .
Preparation of Other Compounds
“2-Chloro-N-phenylacetamide” may be used in the preparation of N, N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand . It may also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazole-containing compounds are known to be involved in a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
Compounds containing the 1,2,4-triazole moiety have been reported to exhibit a broad spectrum of pharmaceutical activities .
properties
IUPAC Name |
2-chloro-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O/c11-4-10(17)15-8-3-7(12)1-2-9(8)16-6-13-5-14-16/h1-3,5-6H,4H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBLRHXAMVYQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCl)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide |
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